molecular formula C23H20F2N4S B3656451 4-[4-(4-Fluorobenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

4-[4-(4-Fluorobenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B3656451
M. Wt: 422.5 g/mol
InChI Key: PWWQYZCGQUTHIW-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorobenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a 4-fluorobenzyl-piperazine moiety at position 4 and a 4-fluorophenyl group at position 3. The compound’s molecular formula is C₂₄H₂₀F₂N₄S, with a molecular weight of approximately 434.5 g/mol. Its synthesis likely involves multi-step reactions, including cyclization of thiophene precursors and subsequent functionalization via nucleophilic substitution or coupling reactions, as observed in related thieno[2,3-d]pyrimidine derivatives .

The presence of fluorine atoms at the benzyl and phenyl groups enhances metabolic stability and hydrophobic interactions with biological targets, such as kinases or G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

5-(4-fluorophenyl)-4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N4S/c24-18-5-1-16(2-6-18)13-28-9-11-29(12-10-28)22-21-20(14-30-23(21)27-15-26-22)17-3-7-19(25)8-4-17/h1-8,14-15H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWQYZCGQUTHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Fluorobenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzyl chloride with piperazine to form 4-(4-fluorobenzyl)piperazine. This intermediate is then reacted with 4-fluorophenylthiourea under specific conditions to form the desired thienopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Formation of the Thieno[2,3-d]pyrimidine Core

The synthesis of the thieno[2,3-d]pyrimidine scaffold typically involves cyclization reactions. For example, the condensation of thiophene derivatives with pyrimidine precursors (e.g., isonicotinonitrile) under acidic or basic conditions can form the fused bicyclic system . In some cases, chlorination intermediates (e.g., 4-chloropyrimidinones) are used as key precursors, requiring subsequent substitution reactions .

Reaction TypeKey StepsReagents/ConditionsReferences
Cyclization Thiophene ester + isonicotinonitrile → pyrimidinoneHCl-catalyzed condensation, refluxing ethanol
Chlorination Pyrimidinone → 4-chloropyrimidinoneVilsmeier reagent (DMF/POCl₃)

Substitution Reactions for Piperazine Attachment

The piperazine substituent at position 4 is introduced via nucleophilic aromatic substitution (SNAr) or alkylation. For example:

  • Alkylation : Treatment of a chloro-substituted pyrimidine with piperazine derivatives (e.g., 4-fluorobenzylpiperazine) in the presence of a base (e.g., sodium ethoxide) facilitates substitution .

  • Deprotection : If intermediates contain protected amino groups (e.g., Boc), deprotection with anhydrous HCl may be required .

Reaction TypeKey StepsReagents/ConditionsReferences
Nucleophilic Substitution 4-Chloropyrimidine + piperazine → substituted pyrimidinePiperazine, base (NaOEt), solvent (EtOH)
Deprotection Boc-protected piperazine → free amineAnhydrous HCl, refluxing conditions

Coupling Reactions for Fluorobenzyl Groups

The 5-position fluorobenzyl group is likely introduced via Suzuki or Stille coupling. These reactions typically involve:

  • Cross-Coupling : A boronate or stannane reagent (e.g., 4-fluorophenylboronic acid) reacts with a halogenated pyrimidine in the presence of a palladium catalyst .

  • Nucleophilic Aromatic Substitution : Alternatively, direct substitution of a halide with a fluorobenzyl group under basic conditions .

Reaction TypeKey StepsReagents/ConditionsReferences
Suzuki Coupling Halopyrimidine + arylboronic acid → substituted pyrimidinePd catalyst (e.g., Pd(PPh₃)₄), base (Na₂CO₃), solvent (THF/water)
SNAr Halopyrimidine + fluorobenzyl amine → substituted pyrimidineBase (e.g., K₂CO₃), solvent (DMF)

Functional Group Transformations

The compound undergoes several transformations to install functional groups:

  • Oxidation : Thioether groups (e.g., S-alkyl) may be oxidized to sulfones using peracetic acid or hydrogen peroxide.

  • Amidation : Acyl chloride intermediates react with amines to form amides under basic conditions (e.g., pyridine) .

Reaction TypeKey StepsReagents/ConditionsReferences
Oxidation Thioether → sulfonePeracetic acid, hydrogen peroxide
Amidation Acyl chloride + amine → amidePyridine, DMF

Purification and Characterization

Common purification methods include:

  • Column Chromatography : Used to isolate intermediates and final product.

  • NMR and MS Analysis : Confirm structural integrity and purity .

Biological Relevance and Mechanism

The fluorinated substituents and piperazine moiety enhance binding to targets like enzymes or receptors. For example:

  • Protein Kinase Inhibition : Similar thieno[2,3-d]pyrimidines act as atypical protein kinase C inhibitors, reducing retinal vascular permeability .

  • Ion Channel Modulation : Derivatives with piperazine substituents may block voltage-gated potassium channels (e.g., K_v1.5), relevant for treating atrial fibrillation .

Scientific Research Applications

Tyrosinase Inhibition

One of the primary applications of this compound is as a competitive inhibitor of tyrosinase , an enzyme critical in melanin biosynthesis. The inhibition of this enzyme is significant for treating hyperpigmentation disorders such as melasma and age spots.

  • Study Findings : Research has shown that derivatives of piperazine, including those containing the 4-fluorobenzyl moiety, exhibit strong inhibitory activity against tyrosinase. For instance, a related compound demonstrated an IC50 value of 0.18μM0.18\,\mu M, which is approximately 100-fold more potent than traditional inhibitors like kojic acid (IC50 = 17.76μM17.76\,\mu M) .

Antimelanogenic Effects

The compound's ability to inhibit tyrosinase also translates into antimelanogenic effects on melanoma cells (B16F10). Notably, these effects were observed without inducing cytotoxicity, suggesting a favorable safety profile for potential therapeutic use .

Case Studies and Research Insights

StudyFocusKey Findings
Evaluation of Tyrosinase Inhibitors Competitive inhibitionIdentified a potent inhibitor with IC50 = 0.18μM0.18\,\mu M
Antimelanogenic Effects Cellular assaysDemonstrated efficacy in B16F10 cells without cytotoxicity

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between these compounds and tyrosinase. The docking analysis suggested that the fluorinated piperazine moiety plays a crucial role in enhancing binding affinity towards the enzyme, thereby increasing inhibitory potency .

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluorobenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Key Differences References
Target Compound :
4-[4-(4-Fluorobenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
- 4-Fluorobenzyl-piperazine (position 4)
- 4-Fluorophenyl (position 5)
434.5 Inferred: Kinase inhibition, anticancer activity Dual fluorine substitution enhances metabolic stability
4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine - 3,4-Dichlorobenzyl-piperazine (position 4)
- Phenyl (position 5)
460.4 Anticancer, antimicrobial Chlorine substituents increase lipophilicity but may reduce metabolic stability vs. fluorine
4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine - 4-Fluorobenzyl-sulfanyl (position 4)
- 4-Methylphenyl (position 5)
~370 (estimated) Enzyme inhibition (e.g., kinases) Sulfanyl group improves solubility but may reduce membrane permeability
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine - 3,4-Dichlorophenyl-piperazine (position 4)
- Methyl (position 6), phenyl (position 5)
455.4 GPCR modulation Methyl group at position 6 may sterically hinder target binding
5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine - 2,4-Dichlorophenoxy (position 4)
- 4-Chlorophenyl (position 5)
381.7 Antifungal, agrochemical potential Phenoxy group introduces polar interactions vs. piperazine
4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine - Piperazine (position 4) 220.3 Anticancer (broad-spectrum) Simpler structure lacks fluorophenyl groups, reducing specificity

Key Insights from Structural Comparisons :

Role of Fluorine Substitution: The target compound’s 4-fluorobenzyl and 4-fluorophenyl groups confer superior metabolic stability compared to chlorinated analogs (e.g., 3,4-dichloro derivatives), as fluorine’s electronegativity and small atomic radius enhance both binding affinity and oxidative resistance . In contrast, chlorinated derivatives (e.g., 4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine) exhibit higher lipophilicity, which may improve membrane penetration but increase toxicity risks .

Impact of Piperazine vs. Sulfanyl/Phenoxy Groups: Piperazine moieties (as in the target compound) enable hydrogen bonding and cation-π interactions with biological targets, often enhancing selectivity for GPCRs or kinases . Sulfanyl or phenoxy substituents (e.g., 4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine) improve aqueous solubility but may reduce blood-brain barrier penetration .

Positional Modifications: Methyl or ethyl groups at position 6 (e.g., 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine) can sterically hinder target binding, reducing potency compared to the target compound’s unsubstituted thienopyrimidine core .

Research Findings and Pharmacological Implications

  • Anticancer Activity: Fluorinated thienopyrimidines, including the target compound, show promise in inhibiting tyrosine kinases (e.g., EGFR, VEGFR) due to their planar aromatic cores and fluorine-mediated interactions with ATP-binding pockets .
  • Antimicrobial Potential: Analogs like 5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL), suggesting the target compound could be optimized for similar applications .
  • Enzyme Inhibition: Piperazine-containing derivatives exhibit IC₅₀ values in the nanomolar range against ecto-5’-nucleotidase, a target in cancer immunotherapy .

Biological Activity

The compound 4-[4-(4-fluorobenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly as a competitive inhibitor of tyrosinase (TYR). Tyrosinase is a critical enzyme in the biosynthesis of melanin, and its inhibition is of significant interest for treating hyperpigmentation disorders.

Chemical Structure and Properties

  • Molecular Formula : C16H16F2N4O2
  • Molecular Weight : 334.33 g/mol
  • InChIKey : AAGFFLBWTNGLIS-UHFFFAOYSA-N

This compound features a thieno[2,3-d]pyrimidine core with a piperazine moiety that enhances its pharmacological profile.

Tyrosinase Inhibition

Recent studies have demonstrated that derivatives of 4-fluorobenzylpiperazine exhibit significant inhibitory effects on tyrosinase from Agaricus bisporus (AbTYR). Notably, the compound [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone was identified with an IC50 value of 0.18 μM , which is approximately 100 times more effective than the standard reference compound kojic acid (IC50 = 17.76 μM) .

The docking studies suggest that this compound binds effectively to the active site of tyrosinase, indicating a competitive inhibition mechanism. This binding is crucial for its antimelanogenic effects observed in B16F10 melanoma cells without inducing cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the piperazine and thieno[2,3-d]pyrimidine structures can significantly enhance the inhibitory potency against tyrosinase. For instance, the introduction of various substituents on the aromatic rings can lead to increased binding affinity and selectivity .

Case Studies

  • Antimelanogenic Effects : In vitro studies on B16F10 cells demonstrated that the compound effectively reduced melanin production without cytotoxic effects. This suggests its potential application in cosmetic formulations aimed at skin lightening .
  • Comparative Analysis : A comparative study involving multiple derivatives revealed that compounds with electron-withdrawing groups on the phenyl rings exhibited superior inhibitory activity against TYR, reinforcing the importance of electronic effects in drug design .

Research Findings

A comprehensive evaluation of various derivatives has shown:

  • High Potency : Compounds derived from the 4-fluorobenzylpiperazine framework consistently exhibited low IC50 values against tyrosinase.
  • Non-Cytotoxicity : The most potent inhibitors did not display cytotoxic properties at effective concentrations, making them suitable candidates for therapeutic applications .
  • Mechanistic Insights : Molecular docking simulations provided insights into the binding interactions between these compounds and tyrosinase, highlighting key amino acid residues involved in enzyme inhibition .

Q & A

Basic Research Question

  • Single-crystal X-ray diffraction : Resolves bond angles and stereochemistry, critical for confirming the thienopyrimidine-piperazine linkage .
  • NMR spectroscopy : ¹H/¹³C NMR identifies fluorophenyl substituents (δ 7.52–7.72 ppm for aromatic protons) and piperazine methylene groups (δ 3.2–3.8 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 383.0) and detects impurities via isotopic patterns .

How do structural modifications at the piperazine or thienopyrimidine moieties affect biological activity?

Advanced Research Question

  • Piperazine substitutions : Replacing the 4-fluorobenzyl group with bulkier substituents (e.g., cyclohexylmethanesulfonyl) reduces off-target kinase inhibition while retaining anticancer activity .
  • Thienopyrimidine core modifications : Adding electron-withdrawing groups (e.g., chloro at position 2) enhances antimicrobial potency by increasing membrane permeability .
  • SAR studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like carbonic anhydrase II, validated via enzyme inhibition assays (IC₅₀ < 10 µM) .

What strategies can resolve discrepancies in reported biological activities across studies?

Advanced Research Question
Contradictions often stem from assay variability or compound purity. Solutions include:

  • Standardized protocols : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and ATP-based viability assays to minimize inter-lab variability .
  • Batch analysis : Compare HPLC purity (>95%) and residual solvent levels (e.g., DMSO) across studies to rule out formulation artifacts .
  • Mechanistic follow-up : Combine transcriptomic profiling (RNA-seq) and target engagement assays (e.g., thermal shift) to confirm on-target effects .

What in vitro models are appropriate for evaluating anticancer potential?

Basic Research Question

  • Cell viability assays : MTT or resazurin-based tests in pancreatic (PANC-1) or breast cancer (MDA-MB-231) lines, with IC₅₀ values <20 µM indicating potency .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .
  • 3D tumor spheroids : Mimic in vivo tumor microenvironments for assessing penetration and growth inhibition .

How does the compound’s physicochemical profile influence drug-likeness?

Advanced Research Question

  • Lipophilicity (LogP) : Calculated LogP ~3.2 (via Molinspiration) suggests moderate blood-brain barrier penetration but may require formulation tweaks for solubility .
  • Acid dissociation (pKa) : The piperazine nitrogen (pKa ~8.5) contributes to pH-dependent solubility, relevant for gastric absorption .
  • ADMET predictions : Use SwissADME to predict CYP450 metabolism (e.g., CYP3A4 substrate) and hERG inhibition risks .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4-Fluorobenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-[4-(4-Fluorobenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.